4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds have garnered significant interest due to their unique bioisosteric properties and a wide spectrum of biological activities . The presence of the benzyl group and the aniline moiety in this compound further enhances its potential for various applications in scientific research and industry.

準備方法

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) as the solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

化学反応の分析

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

科学的研究の応用

Medicinal Chemistry

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have demonstrated promising activity against human lung adenocarcinoma and breast cancer cells .

Case Study: Anticancer Activity

A study by Maftei et al. synthesized several oxadiazole derivatives and evaluated their anticancer properties. One derivative exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, indicating moderate potency . Further modifications to the chemical structure are being explored to enhance efficacy.

Antiviral Activity

The antiviral potential of 1,2,4-oxadiazoles has also been highlighted in recent research focused on SARS-CoV-2 inhibitors. Compounds similar to this compound have been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, suggesting that this class of compounds could be developed into therapeutic agents for viral infections .

Case Study: SARS-CoV-2 Inhibition

Research indicates that specific oxadiazole derivatives can effectively inhibit viral entry mechanisms. For example, a derivative showed IC50 values of 7.197 μM against PLpro and 8.673 μM against the spike protein receptor-binding domain (RBD), demonstrating dual inhibitory potential .

Materials Science

In materials science, compounds like this compound are being explored for their role in developing advanced materials with specific properties. The unique electronic characteristics of oxadiazoles lend themselves to applications in organic electronics and photonic devices.

Case Study: Polymer Synthesis

Oxadiazole derivatives have been utilized as intermediates in synthesizing polymers with enhanced thermal stability and conductivity. Research has shown that incorporating oxadiazole units into polymer backbones can significantly improve their mechanical and thermal properties .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle . The benzyl group enhances its binding affinity to these targets, thereby increasing its potency.

類似化合物との比較

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)aniline: Similar structure but with a phenyl group instead of a benzyl group.

4-(5-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl)aniline: Contains a dimethylphenyl group, which may alter its biological activity and chemical properties.

4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)aniline: The presence of a chlorine atom can significantly impact its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

生物活性

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring has been recognized for its potential in drug discovery, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

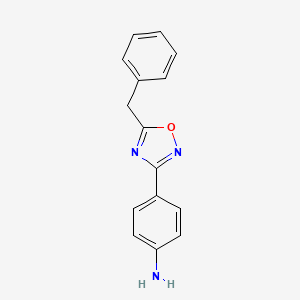

The molecular structure of this compound can be represented as follows:

This compound features a benzyl group attached to a 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties that enhance the pharmacological profile of various drug candidates.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that various oxadiazole compounds were evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 9.27 |

| OVXF 899 (ovarian cancer) | 2.76 | |

| PXF 1752 (pleural mesothelioma) | 9.27 |

These results indicate that the compound shows promising selective activity against specific cancer types, particularly ovarian cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes and pathways associated with tumor growth. Studies have shown that oxadiazole derivatives can inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDAC), all of which play roles in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The antibacterial efficacy of various oxadiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Escherichia coli | Mild |

These findings suggest that while the compound exhibits some antibacterial properties, further modifications may enhance its activity against a broader spectrum of pathogens .

Case Study: Anticancer Evaluation

A notable study evaluated the anticancer activity of several oxadiazole derivatives including this compound. The study utilized an MTT assay across different cancer cell lines and reported significant cytotoxicity values:

- Cell Lines Tested : HeLa (cervical), CaCo-2 (colon), and MAXF 401 (breast).

- Findings : The compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM across these lines.

This indicates a strong potential for further development in oncological therapeutics .

Research on Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the oxadiazole ring can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer cell lines |

| Variations in substituents on the benzene ring | Altered selectivity towards specific tumors |

Such insights are crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of oxadiazole derivatives .

特性

IUPAC Name |

4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGETHJBVZBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。